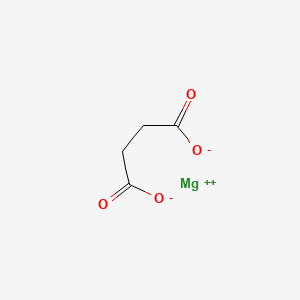![molecular formula C8H12O3 B1624307 6-乙基-2,2-二甲基-[1,3]二氧六环-4-酮 CAS No. 72324-46-0](/img/structure/B1624307.png)
6-乙基-2,2-二甲基-[1,3]二氧六环-4-酮
描述
6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one is an organic compound with the molecular formula C8H12O3. It is characterized by a dioxin ring structure, which includes two oxygen atoms and a ketone group. This compound is often used in organic synthesis due to its unique reactivity and stability.
科学研究应用
6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
作用机制
Target of Action
It’s known that similar compounds, such as 1,3-dioxin-4-ones, play a pivotal role in natural products and synthetic organic chemistry . They contribute significantly towards the development of novel organic materials for luminescent applications due to their unique photophysical properties .
Mode of Action
It’s known that similar compounds, such as 1,3-dioxin-4-ones, are used in medicinal and agrochemicals chemistry research . They are potential synthetic intermediates in multistep organic synthesis .
Biochemical Pathways
Similar compounds, such as 1,3-dioxin-4-ones, have been identified as active cores in many biologically active molecules .
Action Environment
It’s known that similar compounds, such as 1,3-dioxin-4-ones, have various applications in medicinal, agricultural, and synthetic chemistry .
生化分析
Biochemical Properties
6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in acetoacetylation reactions involving aliphatic and aromatic alcohols, amines, and thiols . These interactions are crucial for the formation of β-dicarbonyl compounds, which are important intermediates in organic synthesis. The nature of these interactions involves the formation of covalent bonds between the compound and the target biomolecules, facilitating the transfer of functional groups and the formation of new chemical entities.
Cellular Effects
The effects of 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one on various types of cells and cellular processes have been studied extensively. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in the levels of key metabolites . Additionally, 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one can alter cell signaling pathways by interacting with specific receptors and enzymes, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, leading to a decrease in the production of specific metabolites . Additionally, 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one can activate other enzymes, resulting in the upregulation of metabolic processes. These interactions are mediated by the compound’s ability to form covalent bonds with target biomolecules, thereby modulating their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . This degradation can lead to the formation of by-products that may have different biochemical properties and effects on cells. Long-term studies have also indicated that prolonged exposure to 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one can result in changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one vary with different dosages in animal models. At low doses, this compound has been shown to have minimal effects on cellular function and overall health. At higher doses, it can induce toxic or adverse effects, including changes in metabolic pathways and cellular damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical and physiological changes occur. These findings underscore the importance of careful dosage optimization in experimental and therapeutic applications of 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one.
Metabolic Pathways
6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in reactions that lead to the formation of β-dicarbonyl compounds, which are key intermediates in organic synthesis . The compound’s interactions with enzymes such as acetoacetyl-CoA transferase and thiolase are critical for its role in metabolic processes. These interactions can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one can bind to intracellular proteins, influencing its localization and accumulation. These interactions are important for the compound’s biochemical activity and effects on cellular function.
Subcellular Localization
The subcellular localization of 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one is an important factor that influences its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can interact with enzymes involved in metabolic pathways. The subcellular localization of 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one can affect its ability to modulate cellular processes and exert its biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one typically involves the reaction of ethyl acetoacetate with formaldehyde under acidic conditions. The reaction proceeds through a series of steps, including aldol condensation and cyclization, to form the dioxin ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts and automated control systems can further enhance the production process, ensuring consistent quality and scalability .
化学反应分析
Types of Reactions
6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dioxin ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
相似化合物的比较
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2,2-Dimethyl-1,3-dioxane-4,6-dione: Another dioxin derivative with distinct chemical properties and uses.
Uniqueness
6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one is unique due to its specific substituents, which confer distinct reactivity and stability. This makes it particularly valuable in certain synthetic applications and research contexts .
属性
IUPAC Name |
6-ethyl-2,2-dimethyl-1,3-dioxin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-4-6-5-7(9)11-8(2,3)10-6/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYAGWPOZQFMQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC(O1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449123 | |
| Record name | 6-ethyl-2,2-dimethyl-4H-1,3-dioxin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72324-46-0 | |
| Record name | 6-ethyl-2,2-dimethyl-4H-1,3-dioxin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl {[(4-aminophenyl)sulfonyl]amino}acetate](/img/structure/B1624230.png)








![1'-Benzylspiro[isochroman-1,4'-piperidine]](/img/structure/B1624243.png)


